molecular formula C17H15FN4OS2 B2877669 1-(4-Fluorophenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea CAS No. 922643-72-9

1-(4-Fluorophenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2877669
CAS No.: 922643-72-9
M. Wt: 374.45
InChI Key: CCNXSCHFZKQOSC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, a thiadiazole ring, and a phenethylthio moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the thiadiazole core This can be achieved through the reaction of thiosemicarbazide with appropriate halides under controlled conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

1-(4-Fluorophenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes.

  • Medicine: Potential therapeutic applications include its use as an intermediate in the development of pharmaceuticals.

  • Industry: It can be utilized in the production of materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea exerts its effects involves interactions with molecular targets and pathways. The fluorophenyl group may enhance the compound's binding affinity to specific receptors or enzymes, while the thiadiazole ring can modulate its biological activity. The phenethylthio moiety may contribute to the compound's overall stability and efficacy.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Fluorophenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea stands out due to its unique structural features Similar compounds may include other fluorophenyl derivatives, thiadiazole-based molecules, and phenethylthio-containing compounds

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS2/c18-13-6-8-14(9-7-13)19-15(23)20-16-21-22-17(25-16)24-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNXSCHFZKQOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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